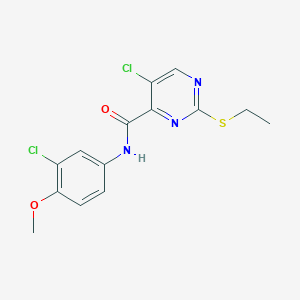![molecular formula C18H25N3O4S B11407589 tert-butyl 4-[(1-methyl-1H-indol-5-yl)sulfonyl]piperazine-1-carboxylate](/img/structure/B11407589.png)
tert-butyl 4-[(1-methyl-1H-indol-5-yl)sulfonyl]piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl 4-[(1-methyl-1H-indol-5-yl)sulfonyl]piperazine-1-carboxylate: is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features a tert-butyl group, a sulfonyl group, and a piperazine ring, making it a unique and versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-[(1-methyl-1H-indol-5-yl)sulfonyl]piperazine-1-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of reagents such as sodium acetate (NaOAc) and tin(II) chloride (SnCl2) in tetrahydrofuran (THF) to achieve high yields .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: tert-butyl 4-[(1-methyl-1H-indol-5-yl)sulfonyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products Formed:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 4-[(1-methyl-1H-indol-5-yl)sulfonyl]piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is studied for its potential as a therapeutic agent. Indole derivatives are known for their antiviral, anticancer, and antimicrobial properties, making this compound a candidate for further investigation .
Medicine: In medicine, the compound is explored for its potential use in treating various diseases. Its ability to interact with biological targets makes it a promising lead compound for drug development .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable intermediate in various chemical processes .
Mechanism of Action
The mechanism of action of tert-butyl 4-[(1-methyl-1H-indol-5-yl)sulfonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The sulfonyl group enhances the compound’s ability to form hydrogen bonds, increasing its binding affinity. The piperazine ring provides structural flexibility, allowing the compound to adopt different conformations and interact with multiple targets .
Comparison with Similar Compounds
- tert-butyl 4-(1-methyl-1H-indol-5-yl)piperidine-1-carboxylate
- tert-butyl 4-(1H-indol-3-yl)piperidine-1-carboxylate
- tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness: tert-butyl 4-[(1-methyl-1H-indol-5-yl)sulfonyl]piperazine-1-carboxylate stands out due to the presence of the sulfonyl group, which imparts unique chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it more versatile compared to similar compounds .
Properties
Molecular Formula |
C18H25N3O4S |
|---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
tert-butyl 4-(1-methylindol-5-yl)sulfonylpiperazine-1-carboxylate |
InChI |
InChI=1S/C18H25N3O4S/c1-18(2,3)25-17(22)20-9-11-21(12-10-20)26(23,24)15-5-6-16-14(13-15)7-8-19(16)4/h5-8,13H,9-12H2,1-4H3 |
InChI Key |
GERBDVKUQKTBHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)N(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{3-[(3-ethoxypropyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11407514.png)
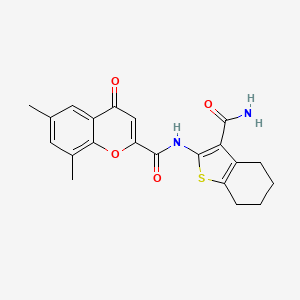
![5-chloro-2-(methylsulfanyl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}pyrimidine-4-carboxamide](/img/structure/B11407519.png)
![2-(2-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]acetamide](/img/structure/B11407521.png)
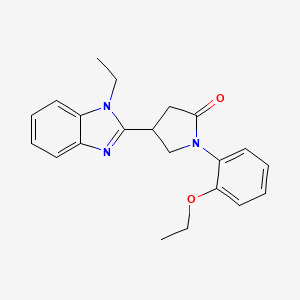
![4-(4-chlorophenyl)-3-(2-hydroxyphenyl)-5-(2-phenylethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11407532.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-2-(4-methylphenoxy)acetamide](/img/structure/B11407537.png)

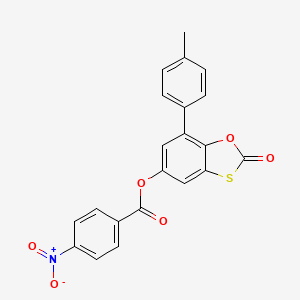
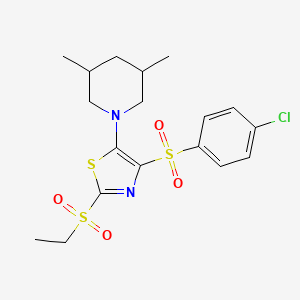
![Diethyl 8-methyl-1-(2-nitrophenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate](/img/structure/B11407558.png)
![6-[2-(4-methoxyphenoxy)ethyl]-9-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B11407564.png)
